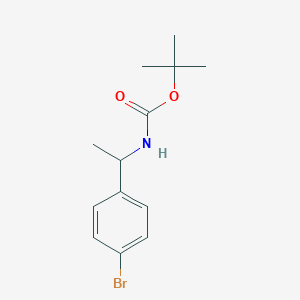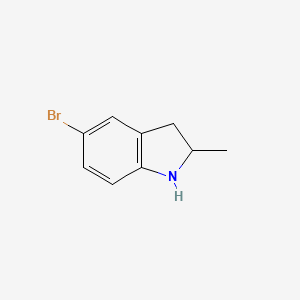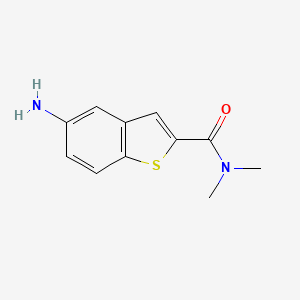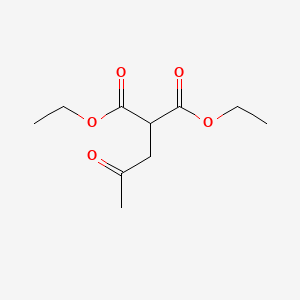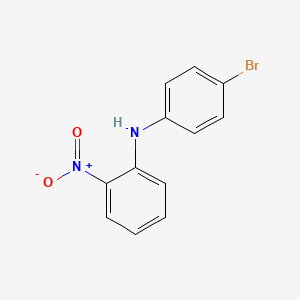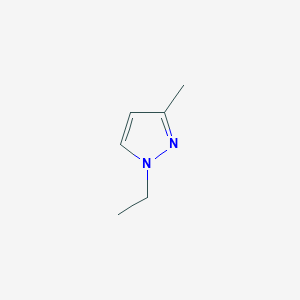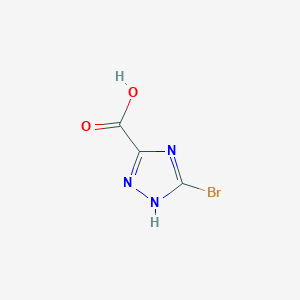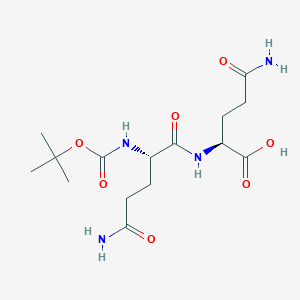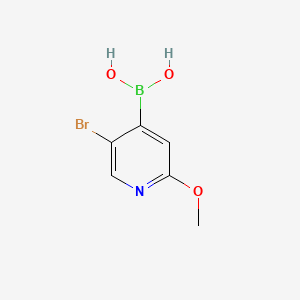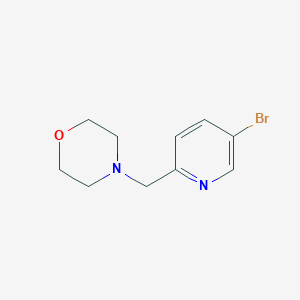
4-((5-Bromopyridin-2-yl)methyl)morpholine
Übersicht
Beschreibung
“4-((5-Bromopyridin-2-yl)methyl)morpholine” is an organic compound with the CAS Number: 200064-11-5 . It has a molecular weight of 243.1 and its IUPAC name is 4-(5-bromo-2-pyridinyl)morpholine .
Molecular Structure Analysis
The molecular formula of “4-((5-Bromopyridin-2-yl)methyl)morpholine” is C10H13BrN2O . The InChI code is 1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .
Physical And Chemical Properties Analysis
“4-((5-Bromopyridin-2-yl)methyl)morpholine” is a solid at room temperature . The compound is white to light yellow in color .
Wissenschaftliche Forschungsanwendungen
Synthesis in Antimicrobial and Antifungal Agents
4-((5-Bromopyridin-2-yl)methyl)morpholine derivatives have been utilized in the synthesis of antimicrobials. For instance, one study synthesized a compound effective against Staphylococcus aureus, demonstrating the compound's potential in treating fungal pathologies of the skin (Bushuieva et al., 2022). Another study synthesized a compound for treating purulent wounds in animals, indicating its potential in veterinary medicine (Ohloblina et al., 2022).
Xanthine Oxidase Inhibition and Anti-Inflammatory Properties
Derivatives of morpholine, including those similar to 4-((5-Bromopyridin-2-yl)methyl)morpholine, have been studied for their xanthine oxidase inhibitory and anti-inflammatory properties. This suggests their potential application in treating conditions like gout or other inflammatory diseases (Šmelcerović et al., 2013).
Cancer Research
Compounds structurally related to 4-((5-Bromopyridin-2-yl)methyl)morpholine have shown promise in cancer research. For example, derivatives have been developed with potential applications in the design and synthesis of small molecule inhibitors for cancer treatment (Wang et al., 2015).
Synthesis of Targeted Medicinal Compounds
This chemical has been used as an intermediate in synthesizing targeted medicinal compounds. Research indicates its effectiveness in synthesizing specific compounds with applications in various medical treatments, demonstrating its versatility in pharmaceutical synthesis (Lei et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(5-bromopyridin-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-1-2-10(12-7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUIXHXLHVEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477285 | |
| Record name | 4-((5-bromopyridin-2-yl)methyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromopyridin-2-yl)methyl)morpholine | |
CAS RN |
294851-95-9 | |
| Record name | 4-((5-bromopyridin-2-yl)methyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

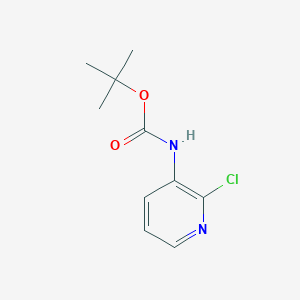
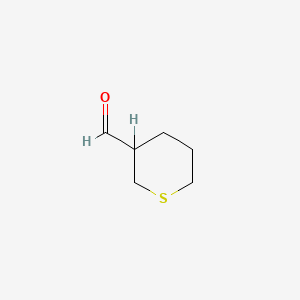
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)
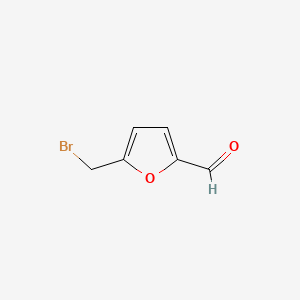
![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
